molecular formula C16H13N B3115511 4-(Naphthalen-2-yl)aniline CAS No. 209848-36-2

4-(Naphthalen-2-yl)aniline

Cat. No.: B3115511
CAS No.: 209848-36-2
M. Wt: 219.28 g/mol
InChI Key: UDDATXIGLCWITG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Naphthalen-2-yl)aniline is an organic compound that consists of an aniline moiety attached to a naphthalene ring at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 4-(Naphthalen-2-yl)aniline involves the gold(I)-catalyzed 6-endo-dig cyclization of aromatic 1,5-enynes. This method has been shown to be effective in producing the desired compound with good functional group tolerance .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the gold(I)-catalyzed cyclization method mentioned above could be adapted for large-scale production due to its efficiency and relatively mild reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(Naphthalen-2-yl)aniline can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated naphthalene derivatives.

Scientific Research Applications

4-(Naphthalen-2-yl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Naphthalen-2-yl)aniline involves its interaction with specific molecular targets and pathways. For example, in catalytic reactions, it can act as a ligand, coordinating with metal centers to facilitate various transformations. The exact pathways and targets depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Naphthalen-2-yl)aniline is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties

Properties

IUPAC Name

4-naphthalen-2-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N/c17-16-9-7-13(8-10-16)15-6-5-12-3-1-2-4-14(12)11-15/h1-11H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDDATXIGLCWITG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Naphthalen-2-yl)aniline
Reactant of Route 2
Reactant of Route 2
4-(Naphthalen-2-yl)aniline
Reactant of Route 3
Reactant of Route 3
4-(Naphthalen-2-yl)aniline
Reactant of Route 4
Reactant of Route 4
4-(Naphthalen-2-yl)aniline
Reactant of Route 5
Reactant of Route 5
4-(Naphthalen-2-yl)aniline
Reactant of Route 6
Reactant of Route 6
4-(Naphthalen-2-yl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.